1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H35N3O3S and its molecular weight is 493.67. The purity is usually 95%.
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Scientific Research Applications
Design and Discovery of Non-Peptide Antagonists
The compound 1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a key example of scientific efforts to design and discover non-peptide antagonists targeting specific biological receptors. A study highlighted the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives, leading to the discovery of a potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This antagonist demonstrated high binding affinity and potent in vitro antagonistic activity, offering a new class of potential therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).
One-Pot Synthesis Techniques
Further research into the chemical synthesis of thieno[3,2-d]pyrimidine and its derivatives revealed efficient one-pot synthesis techniques. These methods facilitate the generation of compounds through a three-component condensation, offering insights into the versatile chemical manipulations possible with the thieno[3,2-d]pyrimidine core. Such synthetic pathways are critical for the development of novel compounds with potential biological activities (Dyachenko et al., 2020).
Antidiabetic and Antitumor Potential
The exploration of thieno[3,2-d]pyrimidine derivatives extends into the realm of antidiabetic and antitumor research. Compounds synthesized from thieno[3,2-d]pyrimidine structures have been evaluated for their hypoglycemic and hypolipidemic activities, demonstrating significant potential in managing diabetes and related metabolic disorders. This research indicates the broad therapeutic applicability of these compounds, underscoring their importance in drug discovery and development (Sohda et al., 1982).
Advanced Chemical Synthesis and Characterization
Innovative synthesis and characterization techniques for thieno[3,2-d]pyrimidine derivatives have been developed, including methods for creating fused heterocycles and conducting comprehensive structural analyses. These advancements in chemical synthesis and analytical methodologies contribute significantly to the understanding of the compound's properties and potential applications in various scientific and therapeutic contexts (Ashraf et al., 2019).
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-[[4-(4-methylpiperidine-1-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O3S/c1-19-11-14-29(15-12-19)26(32)22-9-7-21(8-10-22)17-31-27(33)25-24(13-16-35-25)30(28(31)34)18-23-6-4-3-5-20(23)2/h3-6,13,16,19,21-22H,7-12,14-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKPRWZMAFMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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